molecular formula C13H16Cl2N2O4S B2685796 2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide CAS No. 1008262-57-4

2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide

Cat. No.: B2685796
CAS No.: 1008262-57-4
M. Wt: 367.24
InChI Key: SSJMJXKYSAWAAL-UHFFFAOYSA-N
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Description

2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of an acetamido group, a dichlorophenyl group, and a methylsulfonyl group attached to a butanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide typically involves multiple steps:

    Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the dichlorophenyl group: This step may involve a nucleophilic substitution reaction where a suitable precursor is reacted with 3,4-dichlorobenzene.

    Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.

    Formation of the butanamide backbone: This involves the coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamido group or the dichlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, dechlorinated compounds.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The dichlorophenyl group may enhance binding affinity to certain targets, while the acetamido and methylsulfonyl groups can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-N-(3,4-dichlorophenyl)butanamide: Lacks the methylsulfonyl group.

    N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide: Lacks the acetamido group.

    2-acetamido-N-phenyl-4-(methylsulfonyl)butanamide: Lacks the dichlorophenyl group.

Uniqueness

2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide is unique due to the combination of its functional groups, which may confer specific biological activities and chemical properties not found in similar compounds. The presence of both the dichlorophenyl and methylsulfonyl groups can enhance its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

2-acetamido-N-(3,4-dichlorophenyl)-4-methylsulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4S/c1-8(18)16-12(5-6-22(2,20)21)13(19)17-9-3-4-10(14)11(15)7-9/h3-4,7,12H,5-6H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJMJXKYSAWAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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